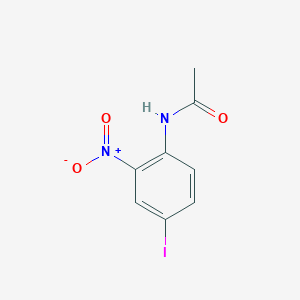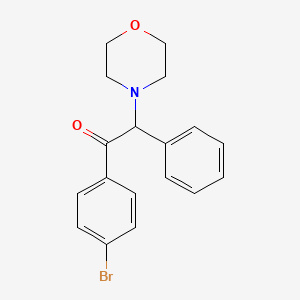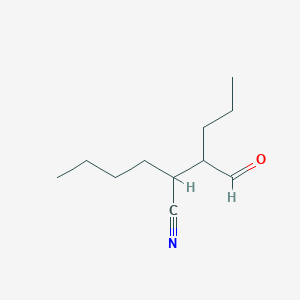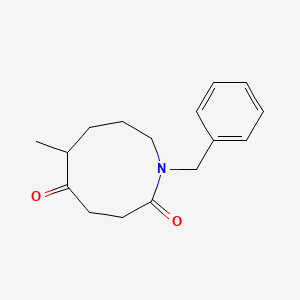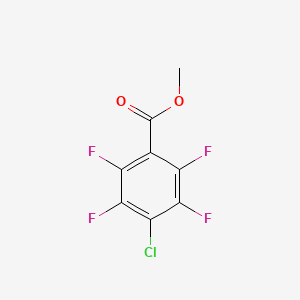
Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate: is an organic compound with the molecular formula C8H3ClF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2,3,5,6-tetrafluorobenzoate with a chlorinating agent. The reaction typically takes place in the presence of a catalyst and under controlled temperature conditions to ensure the selective substitution of the fluorine atom with chlorine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions: Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols under specific conditions.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or tert-butylamine can be used in the presence of solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azido or amino derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids.
科学的研究の応用
Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methyl 4-chloro-2,3,5,6-tetrafluorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pathways involved may include binding to active sites of enzymes, altering their activity, or interacting with cellular receptors to modulate biological responses .
類似化合物との比較
Methyl 2,3,5,6-tetrafluorobenzoate: Similar structure but lacks the chlorine substituent.
4-Chloro-2,3,5-trifluorobenzoic acid: Similar structure but has one less fluorine atom.
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate: Similar structure but has an amino group instead of chlorine.
Uniqueness: Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate is unique due to the presence of both chlorine and multiple fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable for various applications in research and industry .
特性
CAS番号 |
89847-85-8 |
|---|---|
分子式 |
C8H3ClF4O2 |
分子量 |
242.55 g/mol |
IUPAC名 |
methyl 4-chloro-2,3,5,6-tetrafluorobenzoate |
InChI |
InChI=1S/C8H3ClF4O2/c1-15-8(14)2-4(10)6(12)3(9)7(13)5(2)11/h1H3 |
InChIキー |
KBQXOVCREFAEIP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)

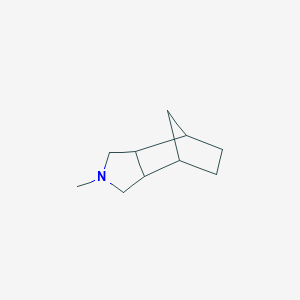

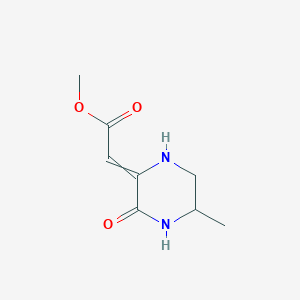
![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)

